N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide
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Overview
Description
N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide is a compound that features a bromothiophene moiety linked to a sulfonylamino group, which is further connected to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The bromothiophene intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling with Phenylacetamide: The sulfonylated bromothiophene is coupled with 4-aminophenylacetamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The sulfonylamino group can form hydrogen bonds with active site residues, while the bromothiophene moiety can engage in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(5-bromothiophen-2-yl)methyl]amino}phenyl)acetamide: Similar structure but with a methylamino linkage instead of a sulfonylamino group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide is unique due to its combination of a bromothiophene moiety with a sulfonylamino linkage, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity profiles compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-8(16)14-9-2-4-10(5-3-9)15-20(17,18)12-7-6-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAQVSAWJCSPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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